Isotopic Purity and Mass Shift Differentiation: Travoprost-d4 vs. Unlabeled Travoprost for MS-Based Quantification
Travoprost-d4 provides a nominal mass shift of +4 Da relative to unlabeled travoprost (molecular formula: C₂₆H₃₁F₃O₆ vs. C₂₆H₂₇D₄F₃O₆), enabling complete chromatographic co-elution with baseline mass spectrometric resolution . The isotopic enrichment is specified at ≥98% ²H for the [²H₄]-Travoprost acid form, ensuring minimal isotopic cross-contribution (<2%) from unlabeled species . In comparative bioanalytical method development, the use of Travoprost-d4 as an internal standard enables correction for matrix effects, extraction variability, and ionization efficiency fluctuations that unlabeled structural analogs cannot compensate for [1].
| Evidence Dimension | Mass spectrometric differentiation and isotopic enrichment |
|---|---|
| Target Compound Data | Travoprost-d4: Molecular weight 504.57 Da; Isotopic enrichment ≥98% ²H; +4 Da mass shift |
| Comparator Or Baseline | Unlabeled Travoprost: Molecular weight 500.54 Da; 0% deuterium enrichment; 0 Da mass shift |
| Quantified Difference | Δm/z = +4; Isotopic cross-contamination <2% |
| Conditions | Electrospray ionization LC-MS/MS; full scan and selected reaction monitoring (SRM) modes |
Why This Matters
The +4 Da mass shift with ≥98% isotopic enrichment ensures baseline resolution from the analyte in MS detection, enabling accurate stable isotope dilution quantification without isotopic cross-talk interference.
- [1] McCauley-Myers DL, Eichhold TH, Bailey RE, Dobrozsi DJ, Best KJ, Hayes JW 2nd, Hoke SH 2nd. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. J Pharm Biomed Anal. 2002 Apr 15;28(1):75-84. View Source
